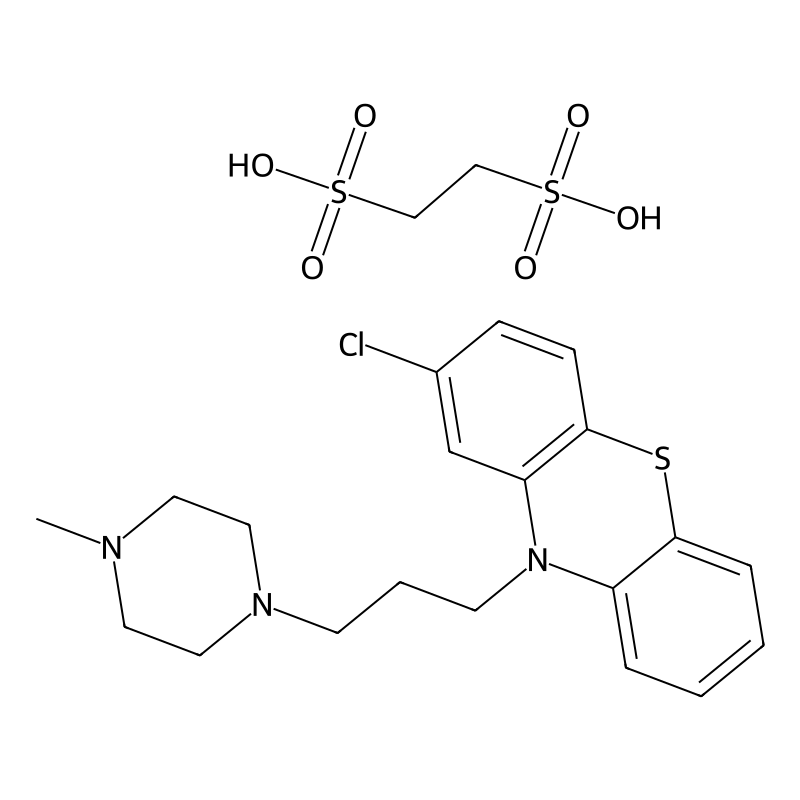

Prochlorperazine edisylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Prochlorperazine edisylate is the 1,2-ethanedisulfonate salt of the phenothiazine derivative prochlorperazine, functioning primarily as a potent dopamine D2 receptor antagonist. In pharmaceutical procurement and formulation science, the edisylate salt is specifically selected for its exceptional hydrophilicity, presenting as a white to very light yellow crystalline powder [1]. Unlike the free base, which is a viscous liquid, the edisylate salt offers superior handling characteristics for solid-state storage while instantly dissolving in aqueous media [2]. This distinct physical profile makes it the mandatory precursor for manufacturing sterile parenteral solutions (intramuscular and intravenous) and liquid oral dosages where rapid systemic absorption is required [1].

Research & Procurement Fit

Generic substitution at the class or base level fails catastrophically in liquid formulation workflows. Prochlorperazine maleate, the most common solid-dose variant, is practically insoluble in water, rendering it entirely unsuitable for intravenous, intramuscular, or aqueous oral solutions [1]. Attempting to use the free base introduces severe processability issues, as it exists as a light-sensitive, viscous liquid rather than a manageable crystalline powder, and remains very slightly soluble in water [2]. Consequently, for any procurement requirement involving sterile aqueous injectables or rapid-onset liquid formulations, prochlorperazine edisylate is the strictly non-interchangeable material of choice due to its precise solubility and pH compatibility [3].

Substitution Risk: Edisylate vs Maleate

Aqueous Solubility for Liquid Formulation Suitability

The primary driver for procuring the edisylate salt is its massive solubility advantage in aqueous media. Prochlorperazine edisylate achieves an approximate solubility of 500 mg/mL in water at 25°C [1]. In stark contrast, prochlorperazine maleate is practically insoluble in water, and the free base is only very slightly soluble [2]. This quantitative difference dictates the absolute necessity of the edisylate form for any aqueous-based manufacturing.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | Prochlorperazine edisylate: ~500 mg/mL |

| Comparator Or Baseline | Prochlorperazine maleate: Practically insoluble (<1 mg/mL) |

| Quantified Difference | >500-fold higher aqueous solubility |

| Conditions | Aqueous solvent at 25°C |

Determines the absolute feasibility of manufacturing sterile injectables and aqueous oral solutions.

Maleate: very slightly soluble

Pharmacokinetic Onset via Parenteral Delivery

The high aqueous solubility of the edisylate salt enables parenteral administration, which fundamentally alters the compound's pharmacokinetic profile. When administered via intramuscular (IM) injection, prochlorperazine edisylate achieves an onset of action within 10 to 20 minutes [1]. By comparison, the standard oral administration of prochlorperazine maleate requires 30 to 40 minutes for onset [2]. This rapid systemic availability is critical for acute antiemetic and antipsychotic interventions.

| Evidence Dimension | Systemic Onset of Action |

| Target Compound Data | Prochlorperazine edisylate (IM injection): 10-20 minutes |

| Comparator Or Baseline | Prochlorperazine maleate (Oral tablet): 30-40 minutes |

| Quantified Difference | 50% reduction in time to systemic onset |

| Conditions | In vivo systemic absorption (IM vs Oral) |

Justifies the procurement of the edisylate salt for acute-care formulations where delayed onset is clinically unacceptable.

Oral maleate Tmax: 1.5–5 h

Aqueous Solution pH and Stability for Injectables

For sterile manufacturing, the active pharmaceutical ingredient must maintain stability within a physiologically tolerable pH range. Prochlorperazine edisylate is highly compatible with standard buffering systems, yielding a commercially viable injection pH of 4.2 to 6.2 [1]. This specific pH range ensures the chemical stability of the phenothiazine core in water while minimizing injection site necrosis, a balance that cannot be achieved with the maleate salt due to its insolubility [2].

| Evidence Dimension | Formulation pH Range |

| Target Compound Data | Prochlorperazine edisylate aqueous solution: pH 4.2 - 6.2 |

| Comparator Or Baseline | Prochlorperazine maleate: N/A (Insoluble in aqueous media) |

| Quantified Difference | Enables stable aqueous formulation within physiological limits |

| Conditions | Sterile water for injection with standard buffers |

Ensures the compound can be safely and stably formulated into commercial IV/IM products without degradation.

Intranasal: 87.1%

Maleate oral: ~12.5%

Hydromorphone: 30.6%

ARR 38.8% (p<0.001)

Loss on drying: ≤0.5%

Identity: vs Maleate RS

Sterile Injectable Manufacturing (IV/IM)

Due to its ~500 mg/mL aqueous solubility, prochlorperazine edisylate is the mandatory API for formulating acute-care antiemetic and antipsychotic injectables, where the maleate salt completely fails [1].

Liquid Oral Dosage Formulation

Ideal for pediatric or dysphagic patient formulations (syrups and solutions) where a stable, highly soluble, and pH-compatible (4.2-6.2) phenothiazine salt is required [2].

Acute-Onset Pharmacological Modeling

Utilized in in vivo preclinical research requiring rapid dopamine D2 receptor antagonism, leveraging its 10-20 minute IM onset time compared to the slower oral absorption of solid variants [1].

Application Fit Matrix

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types